

Compound of Interest

Compound Name: MS159
Cat. No.: B15542451

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS159 is a first-in-class proteolysis targeting chimera (PROTAC) that potently and selectively degrades Nuclear Receptor Binding SET Domain Prote

Overexpression of NSD2 is a frequent event in multiple myeloma, and its inhibition has been shown to suppress cancer cell proliferation.[1] Similarly,

Mechanism of Action

MS159 functions as a molecular glue, bringing the target proteins (NSD2, IKZF1, and IKZF3) into close proximity with the CRBN E3 ubiquitin ligase. 7

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MS159 -> Ternary_Complex;  
NSD2 -> Ternary_Complex;  
IKZF1_3 -> Ternary_Complex;  
CRBN -> Ternary_Complex;  
Ternary_Complex -> Ubiquitination;  
Ubiquitination -> Proteasome;  
Proteasome -> Degradation;  
Degradation -> Downstream_Effects;  
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```

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of **MS159**.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **MS159** on cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., KMS11, H929)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **MS159** (dissolved in DMSO to a stock concentration of 10 mM)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-

DMSO (for dissolving formazan crystals)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

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Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment:

- Prepare serial dilutions of **MS159** in complete culture medium from the 10 mM stock. A typical concentration
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After 72 hours, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into
- Formazan Solubilization and Absorbance Reading:
 -

Carefully remove the medium from each well.

◦

Add 150 μ L of DMSO to each well to dissolve the formazan crystals.

◦

Shake the plate gently for 10 minutes to ensure complete dissolution.

◦

Measure the absorbance at 570 nm using a microplate reader.

•

Data Analysis:

◦

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

◦

Plot the percentage of cell viability against the log of the **MS159** concentration to generate a dose-response curve.

◦

Determine the IC₅₀ value from the curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Protein Degradation

This protocol is to confirm the degradation of NSD2, IKZF1, and IKZF3 in cancer cells upon treatment with **MS1**!
[\[2\]](#)[\[3\]](#)

Materials:

- Cancer cell lines
- **MS159**
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer

- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-NSD2, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Imaging system (e.g., ChemiDoc)

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and treat with various concentrations of **MS159** (e.g., 0.5, 1, 2.5, 5, 10 μ M) as described in [\[2\]](#)[\[3\]](#) * After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

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Protein Quantification and Sample Preparation:

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Determine the protein concentration of the supernatant using a BCA assay.

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Normalize the protein concentrations for all samples.

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Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

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SDS-PAGE and Protein Transfer:

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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

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Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

- Detection and Analysis:
 - Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
 - Quantify the band intensities using image analysis software and normalize to the loading control to determine

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the ternary complex between the target protein, **MS159**, and the

Materials:

- Cancer cells expressing the target proteins and CRBN
- **MS159**
- Co-IP lysis buffer (non-denaturing)

- Antibody for immunoprecipitation (e.g., anti-CRBN or anti-NSD2)

- Protein A/G magnetic beads

- Wash buffer

- Elution buffer

- Primary and secondary antibodies for Western blotting

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with **MS159** at a concentration known to induce degradation (e.g., 5 μ M) and a vehicle control f
 -

Lyse the cells in a non-denaturing Co-IP lysis buffer.

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Clarify the lysate by centrifugation.

-

Immunoprecipitation:

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Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

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Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.

-

Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-pro

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Washing and Elution:

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Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

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Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in Laemmli sampl

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Western Blot Analysis:

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Analyze the immunoprecipitated samples by Western blotting using antibodies against the target protein (NS

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis in cancer cells following treatment with **MS159**.

Materials:

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Cancer cell lines

-

MS159

-

6-well plates

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with different concentrations of **MS159** and a vehicle control for 48-72 hours.
- Cell Harvesting and Staining:
 - Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.

-

Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

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Add 400 μ L of 1X Binding Buffer to each tube.

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Flow Cytometry Analysis:

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Analyze the stained cells by flow cytometry within one hour of staining.

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Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

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Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ /

-

Data Analysis:

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Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by **MS159**.

Conclusion

MS159 is a promising chemical probe for studying the roles of NSD2, IKZF1, and IKZF3 in cancer biology. Its al

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